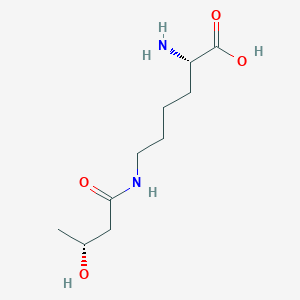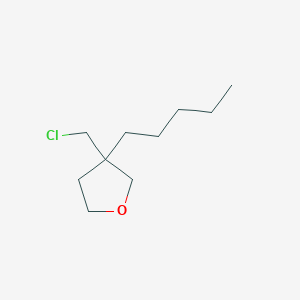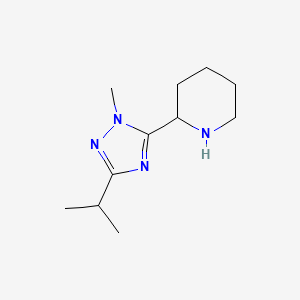
(S)-2-Amino-6-((R)-3-hydroxybutanamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxybutanamido group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-2-aminohexanoic acid and ®-3-hydroxybutanoic acid.
Coupling Reaction: The amino group of (S)-2-aminohexanoic acid is coupled with the carboxyl group of ®-3-hydroxybutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid may involve:
Enzymatic Synthesis: Utilizing enzymes such as lipases or proteases to catalyze the coupling reaction, which can offer higher selectivity and yield.
Fermentation: Employing microbial fermentation processes to produce the chiral starting materials, followed by chemical coupling.
Optimization: Continuous optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein structure and function, as well as its potential as a precursor for bioactive peptides.
Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
(S)-2-Aminohexanoic acid: Lacks the hydroxybutanamido group, making it less versatile in chemical reactions.
®-3-Hydroxybutanoic acid: Lacks the aminohexanoic acid backbone, limiting its applications in peptide synthesis.
Uniqueness: (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(3R)-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-7(13)6-9(14)12-5-3-2-4-8(11)10(15)16/h7-8,13H,2-6,11H2,1H3,(H,12,14)(H,15,16)/t7-,8+/m1/s1 |
InChI Key |
NFPICWYWQOLZEW-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](CC(=O)NCCCC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CC(=O)NCCCCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)




![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)






